molecular formula C16H14BrNO4 B2508980 N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide CAS No. 632290-72-3

N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide

Cat. No.: B2508980
CAS No.: 632290-72-3
M. Wt: 364.195
InChI Key: NVKQJFVHBJWAFH-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide is a synthetic organic compound characterized by the presence of a benzodioxole ring and a bromophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Amidation: The final step involves the coupling of the bromophenoxy intermediate with a suitable amine to form the propanamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-2-(4-bromophenoxy)propanamide
  • N-(1,3-benzodioxol-5-yl)-2-(3-chlorophenoxy)propanamide
  • N-(1,3-benzodioxol-5-yl)-2-(3-fluorophenoxy)propanamide

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with biological targets. This uniqueness can be leveraged to design compounds with tailored properties for specific applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4/c1-10(22-13-4-2-3-11(17)7-13)16(19)18-12-5-6-14-15(8-12)21-9-20-14/h2-8,10H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKQJFVHBJWAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCO2)OC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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